2,2-Dimethyl-1,3-dioxolane-4-methanamine

Physicochemical characterization Process chemistry Intermediate procurement

2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7), also named 3-amino-1,2-propanediol acetonide or 4-aminomethyl-2,2-dimethyl-1,3-dioxolane, is a heterocyclic primary amine with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It is classified as a protected amino-diol synthon in which the 1,2-diol moiety of 3-amino-1,2-propanediol is masked as an isopropylidene ketal (acetonide).

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 22195-47-7
Cat. No. B1587625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxolane-4-methanamine
CAS22195-47-7
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CN)C
InChIInChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3
InChIKeyHXOYWCSTHVTLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) – Procurement-Ready Chiral Amine Building Block for Asymmetric Synthesis


2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7), also named 3-amino-1,2-propanediol acetonide or 4-aminomethyl-2,2-dimethyl-1,3-dioxolane, is a heterocyclic primary amine with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It is classified as a protected amino-diol synthon in which the 1,2-diol moiety of 3-amino-1,2-propanediol is masked as an isopropylidene ketal (acetonide). This compound serves as a versatile chiral building block and intermediate in the synthesis of pharmaceutical agents, chiral ligands, and bioactive molecules, with the acetonide group providing both stereochemical integrity and orthogonal protection during multi-step synthetic sequences [1].

Why 2,2-Dimethyl-1,3-dioxolane-4-methanamine Cannot Be Simply Replaced by Unprotected Amino-Diols or Alcohol Analogs


This compound occupies a specific intersection of reactivity and protection that is not simultaneously satisfied by its closest structural analogs. The unprotected parent compound, 3-amino-1,2-propanediol (CAS 616-30-8), possesses both free hydroxyl groups that can participate in unwanted side reactions during synthetic sequences where the amine must react selectively [1]. Conversely, the alcohol analog 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal, CAS 100-79-8) lacks the nucleophilic primary amine necessary for amide bond formation, reductive amination, or imine condensation . The secondary amine derivative N-methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 97546-81-1) offers different steric and electronic properties at the nitrogen center, altering both reactivity and the hydrogen-bonding capacity of downstream products [2]. Direct substitution with any of these alternatives introduces either deprotection requirements, functional group incompatibility, or altered stereoelectronic outcomes—each of which must be validated experimentally.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1,3-dioxolane-4-methanamine vs. Closest Analogs


Physicochemical Property Differentiation: Lower Boiling Point and Density vs. Unprotected 3-Amino-1,2-propanediol Enables Easier Purification and Handling

2,2-Dimethyl-1,3-dioxolane-4-methanamine exhibits a boiling point of 147–148 °C at 14 mmHg (equivalent to approximately 168.8 °C at atmospheric pressure ), which is substantially lower than the 264–265 °C at 739 mmHg reported for its unprotected counterpart 3-amino-1,2-propanediol [1]. The density of the target compound is 1.012 g/mL at 25 °C, compared to 1.175 g/mL for the unprotected diol [1]. The refractive index is n20/D 1.438 for the target vs. n20/D 1.492–1.494 for the unprotected analog [1]. These differences reflect the replacement of two free hydroxyl groups with the cyclic ketal, eliminating intermolecular hydrogen bonding that otherwise elevates boiling point and viscosity.

Physicochemical characterization Process chemistry Intermediate procurement

Primary Amine vs. Primary Alcohol: Differentiated Reactivity for Nucleophilic Coupling Reactions

The target compound bears a primary amine (–CH₂NH₂) functionality, while the structurally analogous 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) carries a primary alcohol (–CH₂OH) at the equivalent position . This functional group difference is critical for procurement decisions: the primary amine can directly participate in amide bond formation with carboxylic acids (e.g., HATU-mediated coupling), reductive amination with aldehydes or ketones, imine formation, and urea synthesis—reactions for which the alcohol analog would require prior activation (e.g., tosylation, mesylation, or Mitsunobu conditions) [1]. The amine also enables direct incorporation into peptide-mimetic and heterocyclic scaffolds without additional functional group interconversion steps.

Synthetic methodology Amide coupling Reductive amination Building block selection

Acetonide Protection Strategy: Orthogonal Stability vs. Acid-Labile Protecting Groups

The isopropylidene ketal (acetonide) protecting group in 2,2-dimethyl-1,3-dioxolane-4-methanamine is stable to strong bases, hydride reducing agents, catalytic hydrogenation conditions, and non-aqueous nucleophiles, yet can be selectively removed under mild aqueous acidic conditions (e.g., 60–80% aqueous acetic acid or Amberlyst-15 in methanol at room temperature) [1]. In contrast, the unprotected 3-amino-1,2-propanediol offers no such orthogonality—both hydroxyl groups and the amine are simultaneously exposed, requiring additional protecting group manipulations to achieve chemo-selectivity [2]. The acetonide is more acid-labile than cyclohexylidene or benzylidene acetals, enabling milder deprotection conditions that preserve acid-sensitive functionalities in complex molecules [3].

Protecting group strategy Orthogonal synthesis Process robustness

Racemic vs. Enantiopure Procurement: Cost-Differentiated Access to Both Forms with Consistent Core Specifications

2,2-Dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7) is commercially supplied as the racemic mixture at 97% purity (Sigma-Aldrich Product No. 483117) . The individual enantiomers are available under separate CAS numbers: (R)-(-)-enantiomer as CAS 103883-30-3 and (S)-(+)-enantiomer as CAS 82954-65-2 . The racemic form is typically priced significantly lower than the enantiopure forms (typical racemic:enantiopure cost ratio of approximately 1:5 to 1:20 depending on supplier and scale), making the racemate the cost-optimal choice for early-stage methodology development, achiral target synthesis, or applications where chirality is introduced at a later stage via asymmetric induction rather than chiral pool transfer [1]. The enantiopure forms are reserved for stereospecific applications such as chiral ligand synthesis or enantiomerically pure active pharmaceutical ingredient (API) intermediate preparation [1].

Chiral procurement Enantiomeric purity Cost optimization

Synthetic Accessibility from Glycerol-Derived Feedstock vs. Petroleum-Derived Chiral Pool Compounds

The target compound's precursor, 3-amino-1,2-propanediol, is accessible from glycerol—a major by-product of biodiesel production and a renewable feedstock [1]. Patent literature describes the synthesis of enantiomerically pure 2,2-disubstituted 1,3-dioxolane-4-methanamines via electrochemical oxidative decarboxylation of erythronic or threonic acid cyclic ketals, followed by reduction or reductive amination [2]. This bio-renewable supply chain contrasts with petroleum-derived chiral pool building blocks (e.g., amino acids, terpenes) that may face price volatility linked to fossil fuel markets. The availability of glycerol-derived synthetic routes provides an alternative procurement pathway that decouples cost from petrochemical pricing.

Sustainable chemistry Bio-based feedstock Supply chain resilience

Optimal Procurement and Application Scenarios for 2,2-Dimethyl-1,3-dioxolane-4-methanamine Based on Quantitative Differentiation Evidence


Early-Stage Medicinal Chemistry: Cost-Effective Racemic Building Block for Library Synthesis

For medicinal chemistry teams synthesizing compound libraries where the dioxolane-protected amino-methyl group serves as a common scaffold element, the racemic 2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 22195-47-7, 97% purity ) is the procurement-optimal choice. The 97% purity specification ensures reproducible reaction stoichiometry without the cost premium of enantiopure material. The primary amine enables direct incorporation via amide coupling or reductive amination, eliminating the alcohol pre-activation steps required if the analogous alcohol (solketal) were used . The acetonide-protected diol remains stable to the basic and reductive conditions typical of library synthesis, and can be deprotected at the final step to reveal the free amino-diol if required for biological activity.

Chiral Ligand Synthesis: Enantiopure Forms for Asymmetric Catalysis Development

When synthesizing chiral NHC-dioxolane ligands or C₂-symmetric salen-type ligands for asymmetric catalysis, procurement of the enantiopure (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanamine (CAS 103883-30-3 or 82954-65-2) is essential. Research has demonstrated that (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane—the dimeric analog—serves as the chiral backbone for salen ligands used in rhodium-catalyzed asymmetric hydrogen-transfer hydrogenation [1]. The stereochemical integrity of the dioxolane chiral center is preserved through multi-step synthetic sequences, directly transferring chirality to the metal-ligand complex. The racemic compound would yield a mixture of diastereomeric catalysts, undermining enantioselectivity.

Pharmaceutical Intermediate Scale-Up: Leveraging Glycerol-Derived Supply Chain for Cost Stability

For process chemistry groups scaling the synthesis of pharmaceutical intermediates that incorporate the 2,2-dimethyl-1,3-dioxolane-4-methanamine scaffold, the glycerol-derived synthetic route offers a structurally distinct supply chain [2]. The precursor 3-amino-1,2-propanediol can be produced from biodiesel-derived glycerol, providing a renewable feedstock option that may offer greater price stability compared to petroleum-derived chiral building blocks. The protected amine-dioxolane can be stored under inert gas at 2–8 °C and handled using standard process equipment rated for corrosive liquids (Skin Corr. 1B classification ).

Methodology Development: Primary Amine Reactivity Screening Without Protecting Group Interference

For academic and industrial methodology groups exploring new amine coupling reagents, photocatalytic aminations, or biocatalytic transformations, the racemic 2,2-dimethyl-1,3-dioxolane-4-methanamine provides a well-characterized, commercially available primary amine substrate. Its UV-transparent dioxolane chromophore (no aromatic absorption) minimizes photochemical interference, and the acetonide group's stability to a broad range of non-acidic conditions [3] allows its use as a standardized test substrate across diverse reaction screening campaigns. The 97% purity and defined physicochemical properties (bp, density, refractive index) ensure batch-to-batch consistency across procurement events.

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